methyl-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]homocysteine
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Description
“Methyl-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]homocysteine” is a chemical compound with the molecular formula C20H16N2O5S . It is related to a class of compounds that have been studied for their potential as TNF-α inhibitors .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a dihydrobenzo[cd]indole core, which is a bicyclic system containing a benzene ring fused to an indole ring . The molecule also contains a sulfonyl group attached to the indole ring .Future Directions
The study of this compound and related compounds could be further optimized for their activity and properties . They could potentially be developed as potent TNF-α inhibitors, providing insights into designing small molecule inhibitors directly targeting TNF-α and for protein-protein interaction inhibitor design .
properties
IUPAC Name |
2-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-19-13-6-7-14(10-4-3-5-11(15(10)13)16(19)20)26(23,24)18-12(17(21)22)8-9-25-2/h3-7,12,18H,8-9H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHXPQHUQACZTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O)C=CC=C3C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]homocysteine |
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